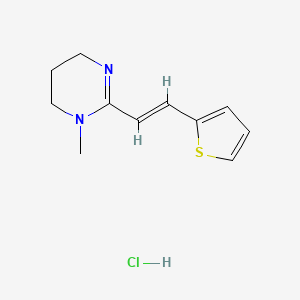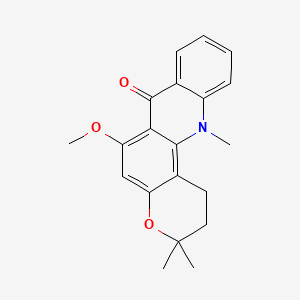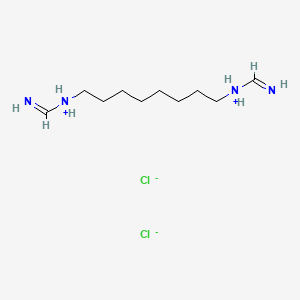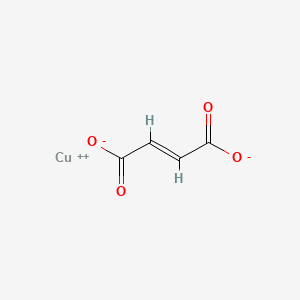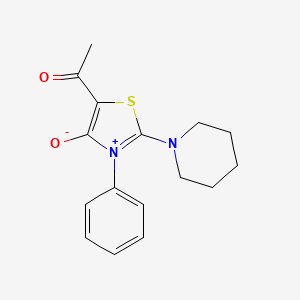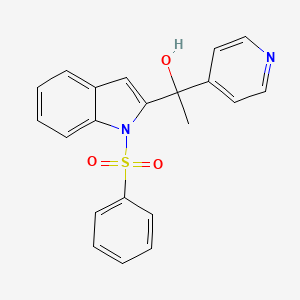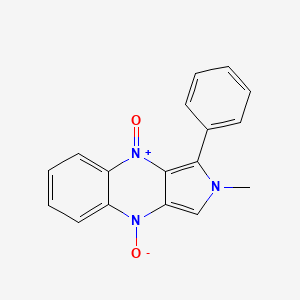
2-Methyl-1-phenyl-2H-pyrrolo(3,4-b)quinoxaline 4,9-dioxide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Methyl-1-phenyl-2H-pyrrolo(3,4-b)quinoxaline 4,9-dioxide is a heterocyclic compound that belongs to the class of pyrroloquinoxalines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound consists of a pyrroloquinoxaline core with a methyl group at the 2-position and a phenyl group at the 1-position, along with two oxygen atoms at the 4 and 9 positions.
准备方法
The synthesis of 2-Methyl-1-phenyl-2H-pyrrolo(3,4-b)quinoxaline 4,9-dioxide can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the reaction of 2-methyl-1-phenyl-1H-pyrrole-3-carbaldehyde with o-phenylenediamine in the presence of an oxidizing agent can lead to the formation of the desired compound. Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent, and catalyst, to achieve higher yields and purity.
化学反应分析
2-Methyl-1-phenyl-2H-pyrrolo(3,4-b)quinoxaline 4,9-dioxide undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the compound may lead to the formation of quinoxaline derivatives, while reduction may yield pyrroloquinoxaline derivatives with different substituents.
科学研究应用
2-Methyl-1-phenyl-2H-pyrrolo(3,4-b)quinoxaline 4,9-dioxide has been extensively studied for its potential applications in various scientific fields. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it has shown promise as a fluorescent probe for imaging applications due to its photophysical properties. In medicine, it is being investigated for its potential as an anticancer agent, as it has demonstrated cytotoxic activity against certain cancer cell lines. Additionally, it has applications in the industry as a component in the development of new materials with specific properties.
作用机制
The mechanism of action of 2-Methyl-1-phenyl-2H-pyrrolo(3,4-b)quinoxaline 4,9-dioxide involves its interaction with specific molecular targets and pathways. In biological systems, it may exert its effects by binding to DNA or proteins, leading to the disruption of cellular processes. The exact molecular targets and pathways involved can vary depending on the specific application and context. For example, in cancer cells, it may induce apoptosis by activating certain signaling pathways or inhibiting key enzymes involved in cell proliferation.
相似化合物的比较
2-Methyl-1-phenyl-2H-pyrrolo(3,4-b)quinoxaline 4,9-dioxide can be compared with other similar compounds, such as 1H-pyrazolo(3,4-b)quinolines and pyrrolopyrazine derivatives. These compounds share structural similarities and may exhibit similar biological activities. this compound is unique due to its specific substitution pattern and the presence of oxygen atoms at the 4 and 9 positions, which can influence its reactivity and properties. Similar compounds include 1-phenyl-3-methyl-1H-pyrazolo(3,4-b)quinoline and 2-methyl-1H-imidazo(4,5-c)quinoline .
属性
CAS 编号 |
77362-16-4 |
|---|---|
分子式 |
C17H13N3O2 |
分子量 |
291.30 g/mol |
IUPAC 名称 |
2-methyl-9-oxido-3-phenylpyrrolo[3,4-b]quinoxalin-4-ium 4-oxide |
InChI |
InChI=1S/C17H13N3O2/c1-18-11-15-17(16(18)12-7-3-2-4-8-12)20(22)14-10-6-5-9-13(14)19(15)21/h2-11H,1H3 |
InChI 键 |
MAYDOOGBFQXVNV-UHFFFAOYSA-N |
规范 SMILES |
CN1C=C2C(=C1C3=CC=CC=C3)[N+](=O)C4=CC=CC=C4N2[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


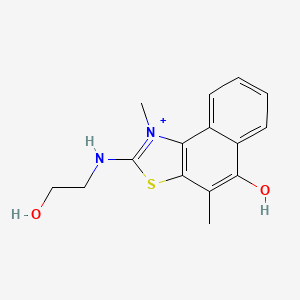

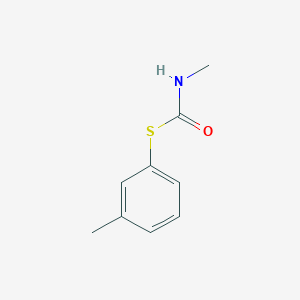
![1,3-Bis[(4-methoxyphenyl)methyl]-2-(4-nitrophenyl)-1,3-diazinane](/img/structure/B12798630.png)
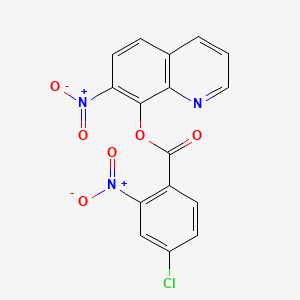
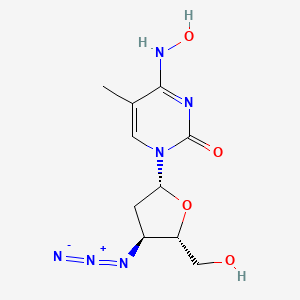
![4-[Bis(2-chloroethyl)amino]-2-(trifluoromethyl)benzaldehyde](/img/structure/B12798645.png)
